molecular formula C9H11F2NO B8578731 2-Amino-2-(2,4-difluorophenyl)propan-1-ol

2-Amino-2-(2,4-difluorophenyl)propan-1-ol

Cat. No. B8578731
M. Wt: 187.19 g/mol
InChI Key: UPVTVUZKPBPZQC-UHFFFAOYSA-N
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Patent
US08604061B2

Procedure details

To a stirred 2 M LiBH4 solution (16.22 ml) at r.t. in THF under an argon atmosphere was added chlorotrimethylsilane (5.47 ml) over 2 min. The white suspension was cooled to 0° C. and (RS)-(2-amino-2-(2,4-difluoro-phenyl)-propionic acid hydrochloride (2.57 g) was added portionwise over 5 min. The ice bath was removed and the compact off-white suspension was stirred at r.t. for 20 h. The mixture was cooled again to 0° C. and treated carefully with methanol (15 ml). The mixture was stirred at r.t. for 30 min, filtered and the cake was washed with MeOH. The filtrate was concentrated. The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2->CH2Cl2/MeOH 9:1) to give (RS)-2-amino-2-(2,4-difluoro-phenyl)-propan-1-ol (1.47 g, 73%) as colorless viscous oil.
Name
Quantity
16.22 mL
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-amino-2-(2,4-difluoro-phenyl)-propionic acid hydrochloride
Quantity
2.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].Cl[Si](C)(C)C.Cl.[NH2:9][C:10]([C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:16]=1[F:22])([CH3:14])[C:11](O)=[O:12]>C1COCC1>[NH2:9][C:10]([C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:16]=1[F:22])([CH3:14])[CH2:11][OH:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
16.22 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
5.47 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-amino-2-(2,4-difluoro-phenyl)-propionic acid hydrochloride
Quantity
2.57 g
Type
reactant
Smiles
Cl.NC(C(=O)O)(C)C1=C(C=C(C=C1)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the compact off-white suspension was stirred at r.t. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to 0° C.
ADDITION
Type
ADDITION
Details
treated carefully with methanol (15 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at r.t. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2->CH2Cl2/MeOH 9:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC(CO)(C)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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